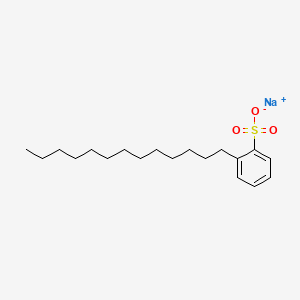![molecular formula C13H8F5NO B15089560 3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine CAS No. 926239-40-9](/img/structure/B15089560.png)
3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and two fluorine atoms on the biphenyl structure. The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available biphenyl derivativesFor example, dithiocarbonates (xanthogenates) can be exposed to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin to form trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms and trifluoromethoxy groups can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used in the development of advanced materials, such as liquid crystals for display technologies and other electronic applications .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- include other biphenyl derivatives with different substituents, such as:
- 4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobiphenyl
- 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- lies in its specific combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in medicinal chemistry, materials science, and industrial processes .
Propriétés
Numéro CAS |
926239-40-9 |
|---|---|
Formule moléculaire |
C13H8F5NO |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
2,4-difluoro-6-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2 |
Clé InChI |
DTWVMCAFFXGMFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



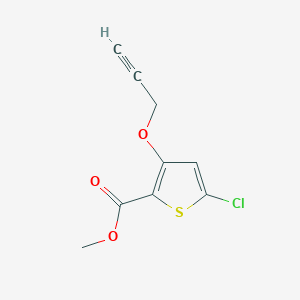
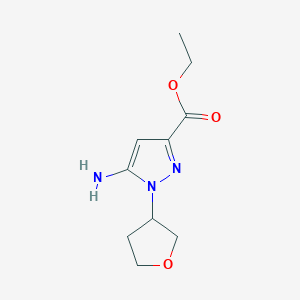




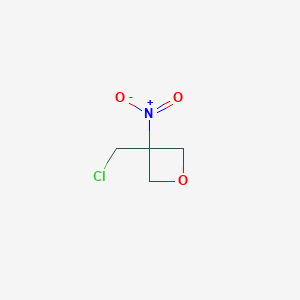
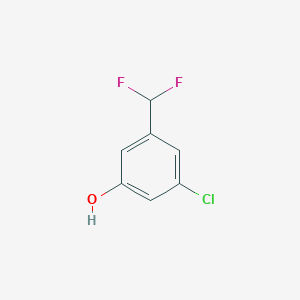
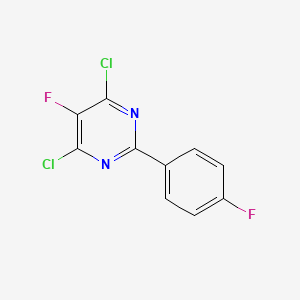


![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
